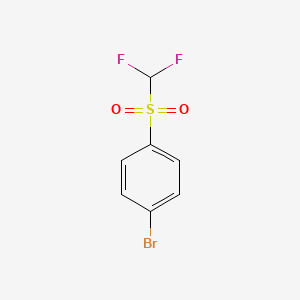

1-Bromo-4-((difluoromethyl)sulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

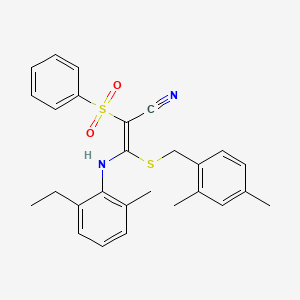

1-Bromo-4-((difluoromethyl)sulfonyl)benzene is a chemical compound with the empirical formula C7H4BrF3O2S . It has a molecular weight of 289.07 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a (difluoromethyl)sulfonyl group attached to it . The exact 3D structure may be viewed using specialized software .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that brominated aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Building Blocks in Molecular Electronics

A key application of compounds related to 1-Bromo-4-((difluoromethyl)sulfonyl)benzene is in the field of molecular electronics. Simple and readily accessible aryl bromides, like 1-bromo-4-(methoxymethyl)benzene, serve as precursors for a variety of molecular wires in electronics, demonstrating efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Development of Multi-Coupling Reagents

These compounds have shown potential as multi-coupling reagents. For instance, similar compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene react with various electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showing the versatility of these compounds as multi-coupling reagents (Auvray et al., 1985).

Catalyst in Synthesis Processes

Compounds like N-bromo sulfonamide, closely related to this compound, have been used as catalysts in synthesis processes. For example, they facilitate the synthesis of certain compounds via a one-pot pseudo five component condensation reaction, offering advantages like non-toxicity, high yields, and short reaction times (Khazaei et al., 2014).

Synthetic Precursors for Graphene Nanoribbons

Compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene, structurally similar to this compound, have been synthesized as precursors for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These compounds facilitate the controlled synthesis of graphene nanoribbons with specific edge morphology and narrow widths, essential for advancing materials science (Patil et al., 2012).

Synthesis of Bromoaromatic Compounds

Additionally, compounds like N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide), resembling this compound, have been employed in the synthesis of bromo aromatic compounds, particularly useful in various chemical synthesis pathways (Ardeshir & Abbas, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-(difluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXEWHLJBFHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2880392.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B2880397.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2880399.png)

![N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880401.png)

![N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide](/img/structure/B2880404.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2880405.png)

![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)

![4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone](/img/structure/B2880411.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)